N-(4-methoxyphenyl)-2-phenylacetamide
Overview
Description
N-(4-methoxyphenyl)-2-phenylacetamide: is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a methoxy group attached to the phenyl ring and an acetamide group linked to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method involves the direct condensation of 4-methoxyaniline with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of N-(4-methoxyphenyl)-2-phenylacetamide.
Amidation Reaction: Another approach involves the amidation of 4-methoxyphenylacetic acid with aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methoxyphenyl)-2-phenylacetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form N-(4-methoxyphenyl)-2-phenylethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-methoxyphenyl)-2-phenylethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-2-phenylacetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its role as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials. It finds applications in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-phenylethylamine: A reduced form of N-(4-methoxyphenyl)-2-phenylacetamide with similar structural features but different chemical properties.
N-(4-methoxyphenyl)acetamide: A simpler analog with a single phenyl ring, used in various chemical applications.
N-(4-methoxyphenyl)-2-phenylpropionamide: A structurally related compound with an additional carbon in the acetamide chain.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylacetamide moieties contribute to its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPYXRRVCVACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336291 | |
Record name | N-(4-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50916-21-7 | |
Record name | N-(4-Methoxyphenyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50916-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHOXY-2-PHENYLACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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